molecular formula C11H10FNO B13272487 (8-Fluoro-6-methylquinolin-3-yl)methanol

(8-Fluoro-6-methylquinolin-3-yl)methanol

Cat. No.: B13272487
M. Wt: 191.20 g/mol
InChI Key: GQKLCHIDZVZFTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoro-6-methylquinolin-3-yl)methanol typically involves the cyclization and cycloaddition reactions of quinoline derivatives. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(8-Fluoro-6-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

(8-Fluoro-6-methylquinolin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Fluoro-6-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s biological activity by increasing its binding affinity to target enzymes and receptors . This interaction can inhibit the activity of certain enzymes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Fluoro-6-methylquinolin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 8-position and the methanol group at the 3-position differentiates it from other quinoline derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

(8-fluoro-6-methylquinolin-3-yl)methanol

InChI

InChI=1S/C11H10FNO/c1-7-2-9-4-8(6-14)5-13-11(9)10(12)3-7/h2-5,14H,6H2,1H3

InChI Key

GQKLCHIDZVZFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)F)CO

Origin of Product

United States

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